molecular formula C12H9Cl2NO3 B13717983 Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13717983
M. Wt: 286.11 g/mol
InChI Key: HBZZVFIBEFAPFG-UHFFFAOYSA-N
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Description

Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dichlorophenyl group attached to the isoxazole ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate typically involves the reaction of 2,6-dichlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the isoxazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate
  • Ethyl 3-(2,6-Difluorophenyl)isoxazole-5-carboxylate

Uniqueness

Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring can enhance its stability and make it more resistant to metabolic degradation compared to other similar compounds .

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3

InChI Key

HBZZVFIBEFAPFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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